molecular formula C23H23NO7 B2866019 (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate CAS No. 899399-92-9

(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2866019
CAS No.: 899399-92-9
M. Wt: 425.437
InChI Key: IFHIBYHHFDKJDQ-MOSHPQCFSA-N
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Description

This compound is a benzofuran derivative featuring a (3,4-dimethoxybenzylidene) substituent at the C2 position, a methyl group at C7, and a morpholine-4-carboxylate ester at C5. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties. Its molecular formula is C24H23NO8, with a molecular weight of 411.4 g/mol and a calculated XLogP3 of 2.9, indicating moderate lipophilicity . Key structural attributes include:

  • Benzofuran core: A dihydrofuran ring fused to a benzene moiety, stabilized by conjugation.
  • 3,4-Dimethoxybenzylidene group: Electron-rich aromatic substituent influencing π-π stacking and hydrogen-bonding interactions.

Synthetic routes likely involve Knoevenagel condensation of a benzofuran precursor with 3,4-dimethoxybenzaldehyde, followed by esterification with morpholine-4-carbonyl chloride.

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-14-17(31-23(26)24-8-10-29-11-9-24)7-5-16-21(25)20(30-22(14)16)13-15-4-6-18(27-2)19(12-15)28-3/h4-7,12-13H,8-11H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHIBYHHFDKJDQ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Morpholine-4-carboxylate Addition: The final step involves the esterification of the benzofuran derivative with morpholine-4-carboxylic acid under acidic conditions, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce the benzylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzofuran core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzylidene derivatives.

    Substitution: Formation of substituted benzofuran or morpholine derivatives.

Scientific Research Applications

(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues
2.1.1 Thiazolo[3,2-a]pyrimidine Derivatives ()
  • Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile

    • Core : Thiazolo-pyrimidine instead of benzofuran.
    • Substituents : Trimethylbenzylidene, methylfuran, and nitrile.
    • Molecular Weight : 386.4 g/mol (C20H10N4O3S).
    • Key Data : Melting point 243–246°C; IR peaks for NH (3,436 cm⁻¹) and CN (2,219 cm⁻¹) .
  • Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Substituents: 4-Cyanobenzylidene enhances electron-withdrawing effects. Molecular Weight: 403.4 g/mol (C22H17N3O3S). Key Data: Melting point 213–215°C; ^13C NMR shows distinct cyano carbon at 117.54 ppm .

Comparison with Target Compound :

  • Morpholine carboxylate (target) vs. nitrile (11a/b): The former improves aqueous solubility (TPSA = 83.5 Ų vs. ~90–100 Ų for 11a/b).
2.1.2 Fluorinated Benzylidene Derivatives ()
  • Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Substituents : Fluoro and methoxy groups enhance electronegativity.
    • Core : Thiazolo-pyrimidine with a methyl ester.
    • Key Feature : Fluorine atom increases bioavailability and metabolic resistance.

Comparison :

  • The target compound’s morpholine group offers better solubility than the methyl ester in this analogue.
  • Fluorine in the analogue may improve membrane permeability compared to the target’s dimethoxy group.
Physicochemical Properties
Property Target Compound Compound 11a Compound 11b Fluorinated Analogue ()
Molecular Weight (g/mol) 411.4 386.4 403.4 ~450 (estimated)
XLogP3 2.9 ~3.5 ~3.8 ~3.2
Hydrogen Bond Acceptors 7 7 7 8
Melting Point (°C) Not reported 243–246 213–215 Not reported
TPSA (Ų) 83.5 ~90 ~90 ~95
Spectroscopic Comparisons
  • IR Spectroscopy :
    • Target compound: Expected peaks for ester C=O (~1,710 cm⁻¹) and aromatic C-O (1,250 cm⁻¹).
    • Compound 11a/b: Distinct NH stretches (~3,400 cm⁻¹) absent in the target .
  • NMR Spectroscopy :
    • Target: 3,4-Dimethoxybenzylidene protons resonate at δ 6.8–7.2 ppm (aromatic) and δ 7.9–8.1 ppm (=CH). Morpholine protons appear as a multiplet at δ 3.5–3.7 ppm .
    • Compound 11a: Trimethylbenzylidene protons at δ 2.37 ppm (CH3) and δ 7.94 ppm (=CH) .

Biological Activity

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a synthetic derivative belonging to the class of chromanones. This class is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound suggests potential pharmacological applications that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N2O5C_{24}H_{25}N_{2}O_{5}, with a molecular weight of approximately 425.47 g/mol. The compound features a morpholine ring and a benzofuran moiety, which are significant in enhancing its biological activity.

PropertyValue
Molecular FormulaC24H25N2O5
Molecular Weight425.47 g/mol
IUPAC NameThis compound
Log P5.0
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

Anticancer Activity

Research indicates that derivatives of benzofuran and morpholine exhibit significant anticancer properties. In vitro studies have shown that compounds similar to This compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that benzofuran derivatives can inhibit the proliferation of breast cancer cells through the modulation of apoptosis-related proteins .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing the morpholine group have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that similar compounds possess minimum inhibitory concentrations (MICs) that indicate effective antibacterial activity .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and cardiovascular diseases. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects . This suggests that This compound may also possess similar properties.

Case Studies

  • Anticancer Study : A study published in Cancer Letters evaluated the effects of related benzofuran derivatives on human breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Study : Research published in the Journal of Antimicrobial Chemotherapy assessed the antibacterial efficacy of morpholine derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics .

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